

# Technical Guide: *tert*-Butyl 3-aminopropanoate hydrochloride (CAS 58620-93-2)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *tert*-Butyl 3-aminopropanoate  
hydrochloride

Cat. No.: B555159

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## Introduction

***tert*-Butyl 3-aminopropanoate hydrochloride** (CAS: 58620-93-2) is a versatile building block in organic and medicinal chemistry. As a protected form of  $\beta$ -alanine, it serves as a crucial precursor in the synthesis of  $\beta$ -peptides, peptidomimetics, and various pharmaceutical compounds. Its *tert*-butyl ester group provides stability under certain reaction conditions and allows for selective deprotection, making it a valuable tool in multistep synthetic routes. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and applications in drug discovery, particularly as a precursor to  $\gamma$ -aminobutyric acid (GABA) analogues.

## Chemical and Physical Properties

This section summarizes the key physical and chemical properties of ***tert*-Butyl 3-aminopropanoate hydrochloride**. The data has been compiled from various chemical suppliers and databases.

Property	Value	Reference
CAS Number	58620-93-2	[1]
Molecular Formula	C <sub>7</sub> H <sub>16</sub> ClNO <sub>2</sub>	[2]
Molecular Weight	181.66 g/mol	[2]
Appearance	White to off-white solid	[3]
Boiling Point	233.9 °C at 760 mmHg	[4]
Flashing Point	95.2 °C	[4]
Storage Temperature	-20°C	[4]
SMILES	<chem>CC(C)(C)OC(=O)CCN.Cl</chem>	[2]
InChI	InChI=1S/C7H15NO2.ClH/c1-7(2,3)10-6(9)4-5-8;/h4-5,8H2,1-3H3;1H	[2]

## Spectroscopic Data

Detailed spectroscopic data is essential for the characterization and quality control of **tert-Butyl 3-aminopropanoate hydrochloride**. While a comprehensive public database of its spectra is not readily available, this section provides expected spectral characteristics based on the analysis of its structural analogues and the free base.

### <sup>1</sup>H NMR Spectroscopy (Expected)

- Solvent: D<sub>2</sub>O or DMSO-d<sub>6</sub>
- Expected Chemical Shifts (δ, ppm):
  - 1.40-1.50 (s, 9H): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
  - 2.60-2.70 (t, 2H): The methylene protons adjacent to the carbonyl group (C2-H) will appear as a triplet.

- 3.10-3.20 (t, 2H): The methylene protons adjacent to the amino group (C3-H) will appear as a triplet, likely shifted downfield due to the protonation of the amine.
- 8.0-9.0 (br s, 3H): The protons of the ammonium group ( $-\text{NH}_3^+$ ) will appear as a broad singlet.

## **$^{13}\text{C}$ NMR Spectroscopy (Expected)**

- Solvent:  $\text{D}_2\text{O}$  or  $\text{DMSO-d}_6$
- Expected Chemical Shifts ( $\delta$ , ppm):
  - 27.5-28.5: The three equivalent methyl carbons of the tert-butyl group.
  - 33.0-34.0: The methylene carbon adjacent to the carbonyl group (C2).
  - 35.0-36.0: The methylene carbon adjacent to the ammonium group (C3).
  - 81.0-82.0: The quaternary carbon of the tert-butyl group.
  - 170.0-171.0: The carbonyl carbon of the ester group.

## **Infrared (IR) Spectroscopy (Expected)**

- Key Absorption Bands ( $\text{cm}^{-1}$ ):
  - 2800-3100: N-H stretching vibrations of the ammonium group.
  - 1730-1740: C=O stretching vibration of the ester carbonyl group.
  - 1500-1600: N-H bending vibrations of the ammonium group.
  - 1150-1250: C-O stretching vibration of the ester group.

## **Mass Spectrometry (Expected)**

- Ionization Mode: Electrospray Ionization (ESI)
- Expected  $m/z$  values:

- $[M+H]^+ = 146.12$ : The molecular ion of the free base (tert-Butyl 3-aminopropanoate).
- $[M-C_4H_9]^+ = 88.04$ : Loss of the tert-butyl group is a common fragmentation pathway.[5]
- $[M-OC(CH_3)_3]^+ = 72.08$ : Loss of the tert-butoxy group.

## Experimental Protocols

### Synthesis of tert-Butyl 3-aminopropanoate hydrochloride

This protocol is adapted from general procedures for the synthesis of amino acid tert-butyl esters.[6]

Reaction Scheme:



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Caption: Synthesis of **tert-Butyl 3-aminopropanoate hydrochloride**.

Materials:

- $\beta$ -Alanine
- Dioxane (anhydrous)
- p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst
- Isobutylene
- 10% Sodium bicarbonate solution
- Brine
- Anhydrous diethyl ether

- Hydrogen chloride (gas or as a solution in ether)
- Autoclave or a pressure-rated reaction vessel

Procedure:

- To a pressure-rated reaction vessel, add  $\beta$ -alanine and anhydrous dioxane.
- Add a catalytic amount of p-toluenesulfonic acid (PTSA).
- Cool the vessel and carefully add condensed isobutylene.
- Seal the vessel and stir the reaction mixture at room temperature for 2-5 days.
- After the reaction is complete, carefully vent the excess isobutylene.
- Transfer the reaction mixture to a separatory funnel and wash with 10% sodium bicarbonate solution, followed by water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base, tert-butyl 3-aminopropanoate.
- Dissolve the crude free base in anhydrous diethyl ether and cool the solution to 0°C.
- Slowly bubble hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether until precipitation is complete.
- Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield **tert-butyl 3-aminopropanoate hydrochloride** as a white solid.

## Purification

The primary method for purification is recrystallization. Suitable solvent systems include ethanol/diethyl ether or methanol/diethyl ether. Alternatively, for removal of non-basic impurities, the hydrochloride salt can be dissolved in water, the solution washed with an organic solvent like dichloromethane, and the product recovered by lyophilization.<sup>[7]</sup>

## Applications in Drug Development

**tert-Butyl 3-aminopropanoate hydrochloride** is a valuable building block for the synthesis of a variety of biologically active molecules, primarily due to its role as a protected  $\beta$ -amino acid.

## Synthesis of $\beta$ -Peptides

$\beta$ -peptides are polymers of  $\beta$ -amino acids. They are of significant interest in drug development because they can form stable secondary structures and are resistant to proteolytic degradation.

**tert-Butyl 3-aminopropanoate hydrochloride** serves as a fundamental building block for introducing  $\beta$ -alanine units into these synthetic peptides.

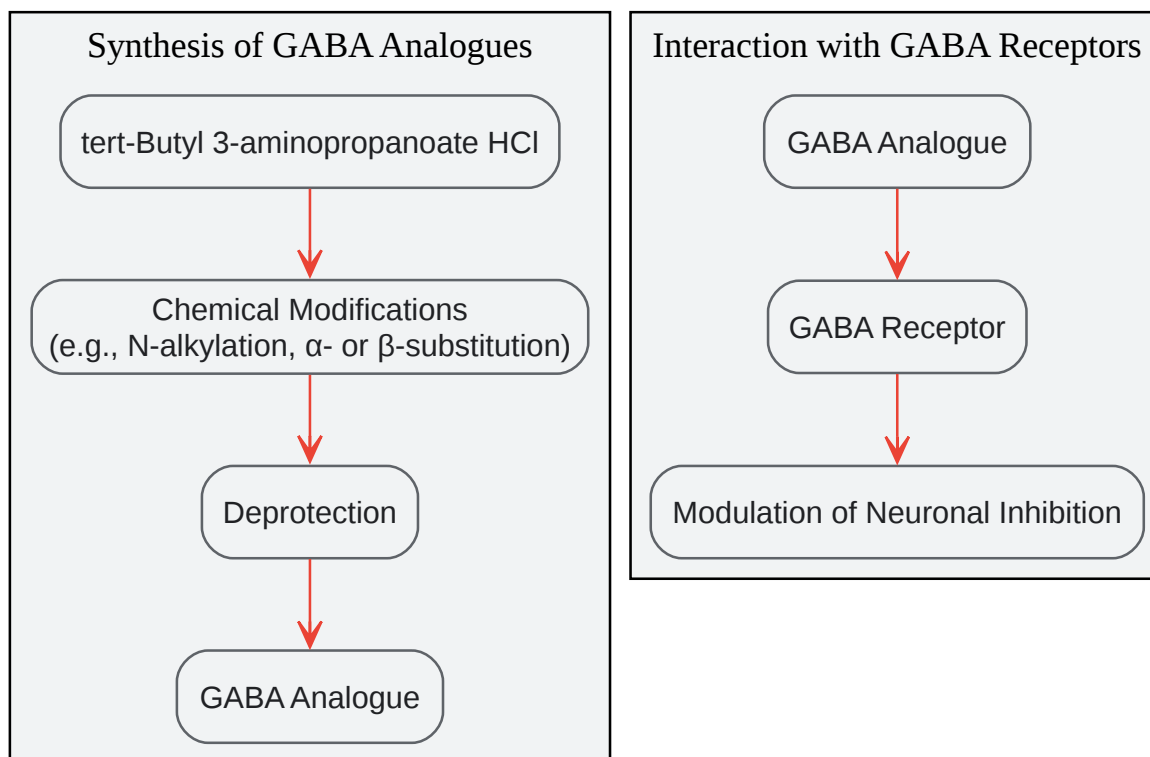


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Caption: Workflow for  $\beta$ -peptide synthesis.

## Precursor to GABA Analogues and Receptor Modulators

$\gamma$ -Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system.[8] Its receptors, particularly the GABA<sub>A</sub> and GABA<sub>B</sub> receptors, are important drug targets for conditions like anxiety, epilepsy, and spasticity.[9][10] **tert-Butyl 3-aminopropanoate hydrochloride** can be used as a starting material for the synthesis of various GABA analogues and modulators.



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Caption: Role in GABA analogue synthesis and action.

## Safety Information

**tert-Butyl 3-aminopropanoate hydrochloride** is a chemical that should be handled in a laboratory setting with appropriate personal protective equipment. Based on available GHS information, it may cause skin and serious eye irritation, as well as respiratory irritation.<sup>[2]</sup> Users should consult the safety data sheet (SDS) from their supplier for complete and up-to-date safety information.

## Conclusion

**tert-Butyl 3-aminopropanoate hydrochloride** is a key synthetic intermediate with significant applications in the fields of peptide chemistry and drug discovery. Its utility as a protected  $\beta$ -alanine building block allows for the controlled synthesis of complex molecules, including proteolytically stable  $\beta$ -peptides and novel GABA receptor modulators. The information

provided in this technical guide serves as a comprehensive resource for researchers and scientists working with this versatile compound.

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- To cite this document: BenchChem. [Technical Guide: tert-Butyl 3-aminopropanoate hydrochloride (CAS 58620-93-2)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555159#tert-butyl-3-aminopropanoate-hydrochloride-cas-number-58620-93-2]

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